(2-Benzyl-5-thiazolyl)-methanol

Description

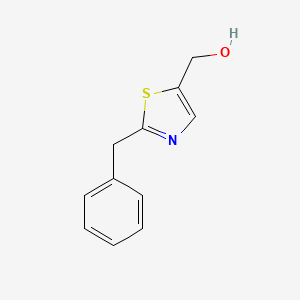

(2-Benzyl-5-thiazolyl)-methanol is a thiazole-derived compound featuring a benzyl substituent at the 2-position of the thiazole ring and a hydroxymethyl (-CH₂OH) group at the 5-position. The thiazole core, a five-membered heterocyclic ring containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule.

Properties

Molecular Formula |

C11H11NOS |

|---|---|

Molecular Weight |

205.28 g/mol |

IUPAC Name |

(2-benzyl-1,3-thiazol-5-yl)methanol |

InChI |

InChI=1S/C11H11NOS/c13-8-10-7-12-11(14-10)6-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2 |

InChI Key |

VBWHPHJUZDWSQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=C(S2)CO |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that (2-Benzyl-5-thiazolyl)-methanol exhibits significant antimicrobial and antifungal activities. Studies indicate its potential effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents. For instance, a study highlighted its activity against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth.

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly against various cancer cell lines. A notable study reported that derivatives of thiazole compounds, including this compound, were tested against pancreatic cancer cells, revealing substantial cytotoxic effects . The structure-activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance its efficacy.

Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound in models of neuroinflammation. The compound was shown to reduce levels of pro-inflammatory cytokines and modulate oxidative stress markers in neuronal cells, suggesting its utility in treating neurodegenerative diseases .

Insecticidal Properties

This compound has been investigated for its insecticidal properties. A patent describes its application in pest control as part of formulations that enhance the efficacy of traditional insecticides . The compound acts as a synergist, improving the performance of other active ingredients against agricultural pests.

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a building block in synthesizing novel materials with specific properties. For example, it can be incorporated into polymer matrices to impart antimicrobial characteristics to textiles and coatings .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (2-Benzyl-5-thiazolyl)-methanol with structurally related compounds, highlighting key differences in substituents, heterocycles, and physicochemical properties:

*Calculated based on molecular formula.

Key Observations :

- Heterocycle Modifications: Replacing thiazole with oxazole (as in (2-Methylbenzo[d]oxazol-5-yl)methanol) removes sulfur, reducing π-electron density and altering reactivity . Thiophene derivatives (e.g., Benzo[b]thiophen-5-ylmethanol) lack nitrogen, further modifying electronic properties .

- Substituent Position : The placement of the hydroxymethyl group at the 5-position (vs. 4-position in the benzodioxol analog) may influence steric interactions in binding pockets or catalytic sites .

- Biological Activity: FANFT, a thiazole-containing nitrofuran, demonstrates potent carcinogenicity due to its nitro and formamide groups, which are absent in this compound . This suggests that the benzyl and hydroxymethyl substituents in the target compound may reduce toxicity.

Preparation Methods

Thiazole Core Formation

Benzyl thioamide (prepared from benzylamine and carbon disulfide) reacts with α-chloroacetylacetone in refluxing ethanol to yield 2-benzyl-5-acetylthiazole. The acetyl group at position 5 serves as a precursor for hydroxymethyl introduction.

Reaction Conditions :

Reduction of Acetyl to Hydroxymethyl

The acetyl group (-COCH₃) is reduced to a hydroxymethyl (-CH₂OH) moiety using sodium borohydride (NaBH₄) in methanol. This step proceeds via intermediate alkoxide formation, followed by protonation.

Optimization Notes :

-

Excess NaBH₄ (2.5 equiv.) ensures complete reduction.

-

Reaction time: 4–6 hours at 0–5°C to minimize over-reduction.

Post-Synthetic Functionalization of Preformed Thiazoles

Formylation-Reduction Strategy

2-Benzylthiazole is formylated at position 5 using the Vilsmeier-Haack reaction (POCl₃/DMF), yielding 2-benzyl-5-formylthiazole. Subsequent reduction with NaBH₄ produces the target alcohol.

Conditions :

Nucleophilic Substitution

5-Bromo-2-benzylthiazole undergoes substitution with hydroxymethyl groups via a Grignard reagent (e.g., CH₂MgBr). This method requires anhydrous conditions and tetrahydrofuran (THF) as the solvent.

Challenges :

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield | Advantages |

|---|---|---|---|---|

| Hantzsch + Reduction | Benzyl thioamide, α-Chloroacetylacetone | Cyclization, NaBH₄ reduction | 70–75% | High regioselectivity |

| Thiosemicarbazide Route | Benzyl thiosemicarbazide, Chloroacetone | Cyclization, Hydrolysis | 84–93% | One-pot synthesis, Scalable |

| Formylation-Reduction | 2-Benzylthiazole, POCl₃/DMF | Vilsmeier-Haack, NaBH₄ reduction | 65–70% | Applicable to diverse thiazoles |

| Nucleophilic Substitution | 5-Bromo-2-benzylthiazole, CH₂MgBr | Grignard reaction | 50–60% | Direct introduction of -CH₂OH |

Challenges and Optimization Strategies

-

Regioselectivity : Ensuring substitution at position 5 requires careful control of electronic and steric factors. Electron-donating groups on the thiazole ring direct electrophiles to position 5.

-

Functional Group Tolerance : The hydroxymethyl group is prone to oxidation; thus, inert atmospheres (N₂/Ar) are recommended during synthesis.

-

Catalyst Selection : Et₃N outperforms weaker bases (e.g., Na₂CO₃) in cyclization reactions, minimizing side products .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Benzyl-5-thiazolyl)-methanol, and how can reaction parameters be adjusted to improve yield?

- Methodology : A common approach involves condensation of 2-amino-4-methylthiazole derivatives with benzaldehyde analogs under reflux in ethanol with a strong base (e.g., potassium tert-butoxide). Key parameters include molar ratios (e.g., 1:2 substrate-to-aldehyde), reflux duration (3–5 hours), and purification via recrystallization from acetic acid . Adjusting solvent polarity or using catalytic acids may enhance regioselectivity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze and NMR to verify benzyl and thiazole proton environments (e.g., benzyl CH at δ ~4.5 ppm, thiazole protons at δ 7–8 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] for CHNOS at m/z 206.06) .

- X-ray Crystallography : Resolve crystal packing and bond angles for definitive confirmation (e.g., dihedral angles between thiazole and benzyl groups) .

Q. What strategies are effective for assessing the reactivity of the methanol group in this compound?

- Methodology : Test esterification (e.g., with benzoic acid derivatives via Fischer-Speier reaction) or oxidation to the corresponding aldehyde (e.g., using PCC or MnO). Monitor reaction progress via TLC or HPLC, and characterize products via IR (C=O stretch at ~1700 cm) .

Q. How can solubility and purity be systematically evaluated for this compound?

- Methodology :

- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, hexane) under varying temperatures.

- Purity : Use HPLC with a C18 column (UV detection at 254 nm) or GC-MS with a DB-5 column. Compare retention times against standards .

Advanced Research Questions

Q. How can computational tools predict synthetic pathways or optimize reaction conditions for novel derivatives?

- Methodology : Employ databases like Reaxys or PISTACHIO to model plausible routes. Use DFT calculations (e.g., Gaussian) to simulate transition states for key steps (e.g., cyclization) and optimize parameters like temperature or catalyst loading .

Q. What structural modifications enhance the compound’s bioactivity in medicinal chemistry studies?

- Methodology : Perform SAR studies by derivatizing the benzyl (e.g., halogenation) or thiazole (e.g., substituent addition at position 4) groups. Evaluate cytotoxicity or enzyme inhibition via assays (e.g., MTT for cancer cell lines) and correlate with electronic effects (Hammett constants) .

Q. How can researchers resolve contradictions in spectral or bioactivity data across studies?

- Methodology : Apply triangulation:

- Replicate experiments under standardized conditions (pH, solvent).

- Cross-validate using orthogonal techniques (e.g., LC-MS vs. -NMR).

- Statistically analyze batch effects or impurities (e.g., PCA for HPLC datasets) .

Q. What are the degradation pathways of this compound under oxidative or hydrolytic conditions?

- Methodology : Expose the compound to accelerated stability conditions (40°C/75% RH) and analyze degradation products via LC-QTOF-MS. Identify major pathways (e.g., hydroxyl radical attack on the thiazole ring) and propose stabilization strategies (e.g., antioxidants) .

Q. How does this compound perform as a ligand or catalyst in transition-metal complexes?

- Methodology : Synthesize complexes with Pd(II) or Ru(II) and characterize via XAS or cyclic voltammetry. Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) and compare turnover numbers with control ligands .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.